molecular formula C20H13F2NO3S3 B2772354 5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole CAS No. 850927-92-3

5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole

Cat. No.: B2772354
CAS No.: 850927-92-3
M. Wt: 449.5
InChI Key: NDCKQTJHHDKYHU-UHFFFAOYSA-N
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Description

5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is a complex organic compound that features a unique combination of fluorinated benzyl and phenyl groups, a thiophene ring, and an oxazole core

Preparation Methods

The synthesis of 5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves coupling reactions such as Suzuki or Stille coupling.

    Attachment of the fluorobenzyl and fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.

    Materials Science: Its unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

When compared to similar compounds, 5-((4-Fluorobenzyl)thio)-4-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole stands out due to its unique combination of fluorinated aromatic groups and heterocyclic rings. Similar compounds include:

  • 5-((4-Chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole
  • 5-((4-Methylbenzyl)thio)-4-((4-methylphenyl)sulfonyl)-2-(thiophen-2-yl)oxazole

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2NO3S3/c21-14-5-3-13(4-6-14)12-28-20-19(23-18(26-20)17-2-1-11-27-17)29(24,25)16-9-7-15(22)8-10-16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCKQTJHHDKYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(O2)SCC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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